molecular formula C13H6ClF3N2O3 B2769315 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone CAS No. 339106-56-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone

Cat. No.: B2769315
CAS No.: 339106-56-8
M. Wt: 330.65
InChI Key: ARGBVJFYTMNKHT-UHFFFAOYSA-N
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Description

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C13H6ClF3N2O3 and its molecular weight is 330.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of novel pyrazoline derivatives, including compounds similar to 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, demonstrating their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method used for these compounds resulted in higher yields, environmental friendliness, and reduced reaction times. Some of these synthesized compounds exhibited significant in vivo anti-inflammatory activity, while others showed potent antibacterial effects. Additionally, molecular docking results suggested these compounds could serve as molecular templates for developing new anti-inflammatory drugs (P. Ravula et al., 2016).

Crystal Structure Analysis

Another study reported the crystal and molecular structure of a side product in the synthesis process of an 8-nitro-1,3-benzothiazin-4-one class, including 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which belongs to new anti-tuberculosis drug candidates. This analysis provided insights into the structural characteristics of intermediates in the synthesis of potentially significant pharmaceutical compounds (Tamira Eckhardt et al., 2020).

Organocatalysis

Zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl or 4-nitrophenyl groups have been identified as effective organocatalysts for the transesterification of methyl carboxylates and alcohols. This research highlights the utility of compounds with similar functional groups in facilitating chemical transformations under environmentally benign conditions, showcasing their potential in green chemistry applications (K. Ishihara et al., 2008).

These studies collectively indicate the versatility of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone and structurally related compounds in various scientific research applications, ranging from pharmaceutical development to green chemistry. The findings underscore the potential of these compounds in contributing to the development of new therapeutic agents and catalytic processes.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-2-1-3-9(4-7)19(21)22/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGBVJFYTMNKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.